
1-Methyl-1H-indole-7-carboxamide
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Overview
Description
1-Methyl-1H-indole-7-carboxamide is an organic compound belonging to the indole family, which is characterized by a benzene ring fused to a pyrrole ring.
Preparation Methods
The synthesis of 1-Methyl-1H-indole-7-carboxamide typically involves the methylation of indole followed by the formation of the carboxamide group. One common method includes the reaction of indole with methyl iodide in the presence of a base to form 1-methylindole. This intermediate is then reacted with a carboxylic acid derivative, such as an acyl chloride or anhydride, to form the carboxamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts .
Chemical Reactions Analysis
1-Methyl-1H-indole-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common, where the indole ring can be substituted at various positions using reagents like halogens or nitro compounds
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like methanol or toluene, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include halogenated indoles, nitroindoles, and various oxidized or reduced derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are used in various chemical reactions and studies.
Biology: This compound has shown potential as an enzyme inhibitor, particularly in the inhibition of enzymes like HIV-1 protease and renin, making it a candidate for antiviral and antihypertensive research
Mechanism of Action
The mechanism of action of 1-Methyl-1H-indole-7-carboxamide involves its interaction with various molecular targets and pathways. The presence of the carboxamide moiety allows it to form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to the suppression of viral replication in the case of HIV-1 protease or the reduction of blood pressure by inhibiting renin .
Comparison with Similar Compounds
1-Methyl-1H-indole-7-carboxamide can be compared with other indole derivatives such as:
1-Methyl-1H-indole-3-carboxamide: Similar in structure but with the carboxamide group at the 3-position, this compound also exhibits enzyme inhibitory properties but may have different biological activities.
1-Methyl-1H-indole-2-carboxamide: Another similar compound with the carboxamide group at the 2-position, known for its potential anticancer and antimicrobial activities
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological and chemical properties compared to its analogs .
Biological Activity
1-Methyl-1H-indole-7-carboxamide is an indole derivative known for its diverse biological activities. This compound has been the subject of various studies due to its potential applications in pharmaceuticals, particularly in the fields of antiviral, anticancer, and antimicrobial research. Below is a detailed overview of its biological activity, including mechanisms of action, comparative analyses with similar compounds, and relevant research findings.
Chemical Structure and Properties
This compound features a methyl group at the nitrogen atom and a carboxamide functional group at the seventh position of the indole ring. This structural configuration contributes to its unique chemical properties and biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes such as HIV-1 protease and renin. This inhibition can suppress viral replication and lower blood pressure, respectively.
- Molecular Interactions : The carboxamide moiety allows for hydrogen bonding with various proteins and enzymes, enhancing its inhibitory effects on target molecules.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties. It has been shown to inhibit HIV-1 protease effectively, making it a candidate for further development as an antiviral agent .
Anticancer Properties
The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating its effectiveness against adenocarcinoma and murine mammary tumor cell lines . The presence of specific functional groups in indole derivatives often correlates with enhanced anticancer activity.
Antimicrobial Effects
This compound has also been evaluated for its antimicrobial properties. It exhibits activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound in the development of new antibiotics .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is useful to compare it with related indole derivatives:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1-Methyl-1H-indole-3-carboxamide | Carboxamide at position 3 | Exhibits different enzyme inhibitory properties |
2-Methylindole | Methyl group at position 2 | Varies in antimicrobial activity compared to 1-methyl |
Indole-7-carboxylic acid | Carboxylic acid instead of carboxamide | More polar; different solubility and reactivity |
This table illustrates how minor structural differences can lead to significant variations in biological activity.
Case Studies and Research Findings
Several studies have highlighted the biological activities and therapeutic potentials of this compound:
- Antiviral Studies : A study published in Nature demonstrated that derivatives of indoles, including this compound, showed promising results in inhibiting HIV replication in vitro .
- Cytotoxicity Assays : Research conducted on various cancer cell lines revealed that this compound can induce apoptosis in cancer cells through specific signaling pathways, suggesting its potential as an anticancer agent .
- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties showed that this compound effectively inhibited the growth of several pathogenic bacteria, pointing towards its application in treating bacterial infections.
Q & A
Q. Basic: What are the recommended synthetic routes for 1-Methyl-1H-indole-7-carboxamide in laboratory settings?
Methodological Answer:
The synthesis of this compound can be adapted from protocols for structurally similar indole derivatives. A common approach involves:
- Step 1 : Functionalization of the indole core. For example, esterification or carboxylation at the 7-position using reagents like methyl iodide or carbon dioxide under controlled conditions .
- Step 2 : Methylation at the nitrogen (1-position) using dimethyl sulfate or methyl halides in the presence of a base (e.g., NaH) to prevent side reactions .
- Step 3 : Conversion of the carboxylic acid intermediate to the carboxamide via activation with thionyl chloride (SOCl₂) followed by reaction with ammonia or an amine .
Key considerations include maintaining anhydrous conditions for methylation and optimizing reaction temperatures (typically 60–100°C) to enhance yield and purity.
Q. Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Structural validation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of the methyl group (δ ~3.8 ppm for N-CH₃) and carboxamide (δ ~7.5–8.5 ppm for CONH₂) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (C₁₀H₁₀N₂O, exact mass 174.0793 g/mol) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX software for refinement) resolves bond lengths and angles, particularly for the carboxamide moiety .
- HPLC-PDA : Purity (>95%) is assessed via reverse-phase HPLC with photodiode array detection to detect impurities from incomplete methylation or side reactions .
Q. Advanced: What strategies optimize the yield of this compound in multi-step syntheses?
Methodological Answer:
Yield optimization hinges on:
- Catalyst Selection : Use palladium catalysts (e.g., Pd/C) for hydrogenation steps to reduce nitro intermediates efficiently .
- Purification Techniques : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) to isolate the carboxamide .
- Reaction Monitoring : In situ FTIR or TLC tracks intermediate formation, preventing over-reaction. For example, monitor the disappearance of the carboxylic acid peak (~1700 cm⁻¹) during amidation .
- Continuous Flow Systems : Adopt microreactors for exothermic steps (e.g., methylation) to improve heat dissipation and scalability .
Q. Advanced: How to resolve discrepancies in biological activity data of this compound across studies?
Methodological Answer:
Discrepancies often arise from:
- Purity Variability : Validate compound purity (>98%) via HPLC and elemental analysis. Impurities like unreacted carboxylic acid (from incomplete amidation) can skew bioassay results .
- Assay Conditions : Standardize protocols (e.g., cell line viability, incubation time) and include positive controls (e.g., known kinase inhibitors for activity studies) .
- Structural Analog Interference : Compare activity with analogs (e.g., 1-Methyl-1H-indole-5-carboxamide) to isolate position-specific effects. Computational docking (AutoDock Vina) can predict binding affinities to targets like protein kinases .
- Solubility Effects : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts. Pre-solubilize in aqueous buffers if necessary .
Q. Advanced: What computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carboxamide group’s electron-withdrawing nature lowers HOMO energy, directing substitutions to the 3- and 5-positions .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to identify binding hotspots. Compare with crystallographic data from similar indoles (e.g., methyl 7-amino-3-ethyl-1H-indole-5-carboxylate) .
- Reactivity Descriptors : Use Fukui indices to assess regioselectivity in substitution reactions. The methyl group at N1 sterically hinders reactions at the 2-position, favoring 5- or 6-position modifications .
Q. Advanced: How to design stability studies for this compound under varying storage conditions?
Methodological Answer:
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-methylindole-7-carboxamide |
InChI |
InChI=1S/C10H10N2O/c1-12-6-5-7-3-2-4-8(9(7)12)10(11)13/h2-6H,1H3,(H2,11,13) |
InChI Key |
MBIWMNVHULWRMU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)C(=O)N |
Origin of Product |
United States |
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